N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine is a compound that combines the structural features of benzotriazole and purine Benzotriazole is a heterocyclic compound known for its stability and versatility in synthetic chemistry, while purine is a fundamental component of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine typically involves the reaction of a benzotriazole derivative with a purine derivative under specific conditions. One common method involves the use of benzotriazole and a purine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine moiety.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve the use of aprotic solvents and elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted purine derivatives, while oxidation reactions can produce oxidized purine compounds.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s purine moiety makes it of interest in the study of nucleic acids and their interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine involves its interaction with various molecular targets. The benzotriazole moiety can interact with enzymes and receptors through π-π stacking interactions and hydrogen bonding. The purine moiety can mimic natural nucleotides and interact with nucleic acid-binding proteins, potentially inhibiting their function. These interactions can disrupt biological processes, leading to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds such as 1H-1,2,3-benzotriazole and its various substituted derivatives.
Purine Derivatives: Compounds such as adenine, guanine, and their analogs.
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine is unique in that it combines the structural features of both benzotriazole and purine, providing a compound with potentially enhanced biological activity and versatility in synthetic applications. The combination of these two moieties allows for a wide range of chemical modifications and applications that are not possible with either moiety alone .
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amine, a compound with the CAS number 111098-24-9, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N8, with a molecular weight of approximately 266.26 g/mol. The compound consists of a purine core linked to a benzotriazole moiety, which is known for enhancing solubility and stability in biological systems .
1. Inhibition of Kinases
Research indicates that this compound exhibits significant inhibitory activity against phosphoinositide 3-kinases (PI3K), which play crucial roles in cell growth and metabolism. The compound's ability to selectively inhibit specific kinases makes it a candidate for therapeutic applications in cancer and metabolic disorders .
2. Antimicrobial Properties
The benzotriazole component has been associated with various antimicrobial activities. Studies have shown that derivatives of benzotriazole exhibit activity against Staphylococcus aureus and Candida albicans. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated promising results in inhibiting microbial growth .
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to optimize its biological activity. Common methods include:
- Condensation Reactions : Combining benzotriazole with purine derivatives.
- Functionalization : Modifying the benzotriazole moiety to enhance bioactivity.
These synthetic strategies enable the development of analogs with tailored properties for specific therapeutic targets .
Case Study 1: Selective PI3K Inhibition
A study conducted by researchers demonstrated that this compound effectively inhibited PI3K activity in cellular models. The IC50 values were comparable to established inhibitors, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In another investigation focusing on benzotriazole derivatives, compounds similar to N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amines were tested against various pathogens. Results indicated robust activity against Staphylococcus aureus, suggesting that modifications to the benzotriazole structure could enhance antimicrobial efficacy .
Comparative Analysis
To illustrate the unique features and potential applications of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-9H-purin-6-amines compared to similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-(1H-benzotriazol-1-ylmethyl)-9H-purin | Purine Base | Common scaffold in nucleic acids; diverse biological activities |
Benzotriazole Derivatives | Benzotriazole Core | Known for UV protection and anti-corrosive properties |
N-(substituted phenyl) ethyl purines | Substituted Phenyl Group | Modulates PI3K activity; varies in selectivity |
The dual functionality of combining both purine and benzotriazole structures enhances its potential as a drug candidate compared to simpler analogs .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8/c1-2-4-9-8(3-1)18-19-20(9)7-17-12-10-11(14-5-13-10)15-6-16-12/h1-6H,7H2,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNWZDWSTKVPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.